3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione
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Overview
Description
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione is an organic compound with a complex structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of 4-(dimethylamino)aniline, which is then subjected to a coupling reaction with a suitable pyrrolidine-2,5-dione derivative. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity. Industrial methods also focus on minimizing waste and optimizing the use of raw materials through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Alkylated products with new functional groups attached to the nitrogen atom.
Scientific Research Applications
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrrolidine-2,5-dione core can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)phenylamine: Similar in structure but lacks the pyrrolidine-2,5-dione core.
1-Methylpyrrolidine-2,5-dione: Contains the pyrrolidine-2,5-dione core but lacks the dimethylamino phenyl group.
N,N-Dimethylaniline: Contains the dimethylamino group attached to a phenyl ring but lacks the pyrrolidine-2,5-dione core.
Uniqueness
3-((4-(Dimethylamino)phenyl)amino)-1-methylpyrrolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino group and the pyrrolidine-2,5-dione core allows for a diverse range of interactions and applications that are not possible with simpler analogs.
This compound’s versatility makes it a valuable tool in various fields of research and industry, highlighting its importance in the development of new materials and therapeutic agents.
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-methylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-15(2)10-6-4-9(5-7-10)14-11-8-12(17)16(3)13(11)18/h4-7,11,14H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDRYMLYHMJQKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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